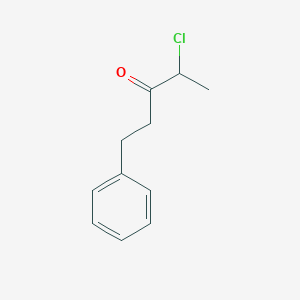

4-Chloro-1-phenylpentan-3-one

Cat. No. B2959358

Key on ui cas rn:

1002915-53-8

M. Wt: 196.67

InChI Key: BCJMCSXCBGHNAM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07939698B2

Procedure details

In two multi-injection microreactors having 4 reaction regions (each comprising one injection point, one mixing zone and one reaction zone of 1.08 mL internal reaction volume), 2-chloro propionic chloride (13.5 wt %) in tetrahydrofuran (THF, 86.5 wt %) as flow A and phenethyl-magnesium bromide (1 eq., 10 wt %) in THF (1 eq., 90 wt %) as flow B were reacted. Micro-reactor MR1 comprised internal heat exchange structures and provided a very efficient cooling (VEC) while temperature adjustment of metal microreactor MR2 was performed by submersing the microreactor in a temperature adjusted bath and provided only a low efficient cooling (LEC) between the injection points. The temperatures were displayed in table 3. Total flow rates of 20 and 40 g/min after last injection were performed. The 2nd reactant (flow B) is fed to the first reactant in a proportion corresponding to the number of inlet points. About 25 mol-% of flow B necessary to reach completion of the reaction respectively were fed at each inlet point to the first flow. After the last injection the reagents of flow B and flow A were fed in equimolar amount. The yields of the product 4-chloro-1-phenyl-pentan-3-one being collected after the respective reaction zone and quenched are shown in table 2 in relation to feed rate and cooling conditions.

Name

phenethyl-magnesium bromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

20

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][CH:2]([CH3:6])[C:3](Cl)=[O:4].[CH2:7]([Mg]Br)[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O1CCCC1>[Cl:1][CH:2]([CH3:6])[C:3](=[O:4])[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)Cl)C

|

|

Name

|

phenethyl-magnesium bromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC1=CC=CC=C1)[Mg]Br

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

[Compound]

|

Name

|

20

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

4 reaction regions (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were reacted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Micro-reactor MR1 comprised internal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

heat exchange structures and provided

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a very efficient cooling (VEC) while temperature adjustment of metal microreactor MR2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided only a low

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

efficient cooling (LEC) between the injection points

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The 2nd reactant (flow B) is fed to the first reactant in a proportion corresponding to the number of inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

completion of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

respectively were fed at each inlet

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C(CCC1=CC=CC=C1)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |